molecular formula C10H14N2O2S B6648743 N-(2-methylsulfanylpropyl)-4-nitroaniline

N-(2-methylsulfanylpropyl)-4-nitroaniline

Cat. No.: B6648743
M. Wt: 226.30 g/mol
InChI Key: XJORMVYGRGIXNF-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylpropyl)-4-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a 2-methylsulfanylpropyl substituent

Properties

IUPAC Name

N-(2-methylsulfanylpropyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8(15-2)7-11-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORMVYGRGIXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-chloroaniline to form 4-nitroaniline, followed by a substitution reaction with 2-methylsulfanylpropyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of N-(2-methylsulfanylpropyl)-4-nitroaniline may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanylpropyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-aminoaniline derivatives.

    Reduction: Formation of 4-amino-N-(2-methylsulfanylpropyl)aniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(2-methylsulfanylpropyl)-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylsulfanylpropyl)-4-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylsulfanylpropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    N-(2-methylsulfanylpropyl)-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-methylsulfanylpropyl)-4-nitroaniline is unique due to the presence of both a nitro group and a methylsulfanylpropyl group, which confer distinct chemical and biological properties

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